Scammonin VIII is a resin glycoside extracted from the roots of Convolvulus scammonia, commonly known as scammony root. This compound, along with other related glycosides, has been studied for its structural characteristics and potential biological activities. Scammonin VIII is part of a group of compounds known as scammonins, which are characterized by their complex glycosidic structures that typically consist of a sugar moiety linked to a non-sugar component. The isolation of scammonin VIII was documented in studies focusing on the chemical constituents of Radix Scammoniae .
The chemical behavior of scammonin VIII is influenced by its glycosidic structure. It can undergo hydrolysis, which breaks the glycosidic bond, releasing the sugar components and resulting in the formation of aglycones. Such reactions can be catalyzed by acids or bases, leading to various products depending on the reaction conditions. For instance, alkaline hydrolysis of scammonin VIII has been shown to yield specific acids and aglycone derivatives .
Research indicates that scammonin VIII exhibits several biological activities, including anti-inflammatory and analgesic properties. Its pharmacological effects have been attributed to its ability to modulate biochemical pathways involved in inflammation and pain perception. Additionally, studies have suggested that compounds derived from Convolvulus scammonia may have antitumor effects, although further research is necessary to elucidate these mechanisms fully .
Scammonin VIII can be synthesized through various methods, primarily involving extraction from natural sources or chemical synthesis in the laboratory. The extraction process typically involves solvent extraction techniques where the roots of Convolvulus scammonia are treated with organic solvents to isolate the resin glycosides. Chemical synthesis may involve constructing the glycosidic bonds through specific reactions designed to mimic natural biosynthetic pathways .
Due to its biological properties, scammonin VIII has potential applications in pharmaceuticals and herbal medicine. Its anti-inflammatory and analgesic effects make it a candidate for developing natural remedies for pain relief and inflammation management. Furthermore, ongoing research into its antitumor properties could lead to new cancer therapies derived from this compound .
Interaction studies involving scammonin VIII have focused on its effects on various biological systems. For example, studies have assessed how this compound interacts with cellular signaling pathways related to inflammation and pain. These interactions are crucial for understanding the therapeutic potential of scammonin VIII in clinical settings .
Scammonin VIII belongs to a broader class of resin glycosides found in Convolvulus scammonia. Here are some similar compounds for comparison:
| Compound Name | Description | Unique Characteristics |
|---|---|---|
| Scammonin I | A major resin glycoside from Convolvulus scammonia | Known for its higher potency in anti-inflammatory activity compared to others. |
| Scammonin II | Another resin glycoside with similar structure | Exhibits distinct solubility properties in different solvents. |
| Scammonin III | Part of the series of resin glycosides | Has been studied for its unique sugar composition affecting its biological activity. |
| Scammonin IV | A closely related compound | Notable for its lower molecular weight and different pharmacological profile. |
| Scammonin V | Similar structure but differs in sugar moiety | Demonstrates varied interaction with cellular targets compared to scammonin VIII. |
| Scammonin VI | Another variant within the same family | Exhibits unique thermal stability characteristics during extraction processes. |
Scammonin VIII's uniqueness lies in its specific structural configuration and resultant biological activities, setting it apart from other similar compounds within the same class .
Scammonin VIII represents a complex resin glycoside isolated from Convolvulus scammonia, characterized by its sophisticated oligosaccharide chain architecture [1] [2] [3]. The compound exhibits a molecular formula of C₅₀H₈₄O₂₂ with a molecular weight of 1037.20 g/mol [1] [2] [4]. The oligosaccharide framework constitutes the structural backbone of this resin glycoside, serving as the foundation for multiple acyl group attachments and macrolactone ring formation [3] [5].
The oligosaccharide chain of Scammonin VIII consists of five distinct monosaccharide units arranged in a specific sequence that defines its biological activity and chemical properties [3] [5]. The composition includes one glucose residue, one rhamnose unit, two quinovose moieties, and one mannose component [5] [6]. Each monosaccharide unit contributes unique structural characteristics to the overall architecture.
The glucose unit (β-D-glucopyranose) serves as a central backbone component, providing stability to the oligosaccharide chain through its β-(1→2) linkage configuration [5] [6]. This hexose sugar maintains its characteristic chair conformation and contributes significantly to the molecular recognition properties of the compound [7] [8].
Rhamnose (α-L-rhamnopyranose) functions as a branch connection point within the oligosaccharide sequence [5] [6]. As a 6-deoxy hexose with the molecular formula C₆H₁₂O₅, rhamnose provides structural diversity and influences the overall three-dimensional conformation of the molecule [9] [8]. The α-L configuration of this monosaccharide is crucial for proper glycosidic linkage formation and biological activity [10].
Quinovose residues, present as two β-D-quinovopyranose units, occupy both terminal and connecting positions within the oligosaccharide chain [5] [6]. These 6-deoxy glucose derivatives contribute to the hydrophobic character of the molecule and play essential roles in membrane interaction and biological activity [3] [10]. The dual presence of quinovose units creates a balanced hydrophilic-hydrophobic character essential for the compound's bioactivity [11].
The mannose component (α-L-mannopyranose) serves as an intermediate bridge connecting different segments of the oligosaccharide chain [5] [6]. This configuration provides structural flexibility while maintaining the necessary rigidity for biological function [10].
| Monosaccharide | Number of Units | Molecular Weight (Da) | Configuration | Role in Structure |
|---|---|---|---|---|
| Glucose | 1 | 180.16 | β-D-pyranose | Central backbone |
| Rhamnose | 1 | 164.16 | α-L-pyranose | Branch connection |
| Quinovose | 2 | 164.16 | β-D-pyranose | Terminal and connecting |
| Mannose | 1 | 180.16 | α-L-pyranose | Intermediate bridge |
The glycosidic linkage patterns in Scammonin VIII demonstrate sophisticated molecular organization that directly influences the compound's biological properties and conformational stability [5] [6]. These linkages represent critical structural elements that determine the three-dimensional architecture and functional characteristics of the molecule [12] [13].
The primary linkage sequence begins with a β-D-glucopyranosyl-(1→2) connection to the β-D-quinovopyranose residue [5] [6]. This β-(1→2) linkage creates an equatorial anomeric configuration that provides conformational stability while allowing necessary molecular flexibility [12]. The glucose-quinovose connection serves as the foundational backbone for the entire oligosaccharide architecture [10].
Subsequently, an α-L-rhamnopyranosyl-(1→2) linkage connects to the β-D-glucopyranose unit [5] [6]. This α-(1→2) configuration creates an axial anomeric orientation that influences the overall three-dimensional shape of the oligosaccharide chain [12] [13]. The rhamnose connection point serves as a critical branching location for additional structural modifications [10].
The α-L-mannopyranosyl-(1→4) linkage to β-D-quinovopyranose represents another essential structural element [5] [6]. This (1→4) connection provides extended chain configuration and contributes to the formation of the macrolactone ring structure [12]. The mannose-quinovose linkage influences both the conformational flexibility and the biological activity of the compound [10].
The terminal β-D-quinovopyranosyl-(1→4) linkage completes the oligosaccharide sequence [5] [6]. This terminal configuration is crucial for proper macrolactone ring closure and determines the overall molecular geometry of Scammonin VIII [12] [10].
| Linkage Type | Anomeric Configuration | Connecting Carbons | Structural Role |
|---|---|---|---|
| β-D-Glc-(1→2)-β-D-Qui | β | C1-C2 | Backbone extension |
| α-L-Rha-(1→2)-β-D-Glc | α | C1-C2 | Branch formation |
| α-L-Man-(1→4)-β-D-Qui | α | C1-C4 | Sugar bridge |
| β-D-Qui-(1→4)-terminal | β | C1-C4 | Terminal group |
The fatty acid aglycone component of Scammonin VIII represents a sophisticated molecular architecture that fundamentally defines the compound's biological activity and structural integrity [15]. This component consists primarily of jalapinolic acid derivatives that undergo specific hydroxylation patterns to create the characteristic resin glycoside structure [9].
Jalapinolic acid, chemically designated as (11S)-hydroxyhexadecanoic acid, constitutes the primary aglycone component of Scammonin VIII [15]. This hydroxylated fatty acid exhibits the molecular formula C₁₆H₃₂O₃ with a molecular weight of 272.42 Da . The structural significance of jalapinolic acid extends beyond simple lipid functionality, as it serves as the essential macrolactone ring-forming component through intramolecular esterification [5] [15].
The stereochemical configuration at the C-11 position represents a critical structural feature, with the (11S) absolute configuration being essential for biological activity [15]. This specific stereochemistry influences the three-dimensional conformation of the entire molecule and determines the proper orientation for macrolactone ring formation [16]. Research has demonstrated that alterations in this stereochemical arrangement significantly impact the compound's biological properties .
The hexadecanoic acid backbone provides the necessary hydrophobic character for membrane interaction and cellular penetration [15]. The sixteen-carbon chain length represents an optimal balance between hydrophobic properties and molecular flexibility required for biological function [9]. Studies have shown that variations in chain length significantly affect the compound's bioactivity and membrane-associated properties .
The carboxylic acid functionality at the terminal position enables the formation of ester linkages with the oligosaccharide chain [15]. This esterification reaction, occurring through intramolecular cyclization, creates the characteristic macrolactone ring structure that defines resin glycosides [5] [10]. The precise positioning of this carboxyl group relative to the hydroxyl functionality determines the ring size and conformational properties of the resulting macrolactone [16].
| Property | Value |
|---|---|
| Chemical Name | (11S)-hydroxyhexadecanoic acid |
| Molecular Formula | C₁₆H₃₂O₃ |
| Molecular Weight | 272.42 Da |
| Stereochemistry | (11S) configuration |
| Chain Length | 16 carbons |
| Functional Groups | Carboxyl acid, secondary alcohol |
The hydroxylation patterns observed in Scammonin VIII demonstrate sophisticated regioselectivity that directly influences the compound's biological activity and structural characteristics [15]. The primary hydroxylation occurs at the C-11 position of the hexadecanoic acid backbone, creating the characteristic jalapinolic acid structure [9].
The C-11 hydroxylation represents a regiospecific modification that occurs through enzymatic processes during biosynthesis . This hydroxyl group exhibits the (S) absolute configuration, which is essential for proper biological function and macrolactone ring formation [15]. The hydroxyl functionality at this position serves multiple structural roles, including hydrogen bonding interactions and conformational stabilization .
The positioning of the hydroxyl group at C-11 creates an optimal spatial arrangement for intramolecular esterification with the oligosaccharide chain [15]. This specific location allows for the formation of macrolactone rings of appropriate size while maintaining conformational flexibility necessary for biological activity [16]. Research has demonstrated that alternative hydroxylation patterns result in compounds with significantly altered biological properties .
The hydroxylation pattern influences the compound's physicochemical properties, including solubility, membrane permeability, and protein binding characteristics [15]. The presence of the hydroxyl group at C-11 increases the polar surface area of the molecule while maintaining sufficient hydrophobic character for membrane interaction [9]. This balance between hydrophilic and hydrophobic properties is crucial for the compound's biological activity .
Secondary hydroxylation patterns, while less common in Scammonin VIII, can occur at other positions along the fatty acid chain [15]. These additional modifications can significantly alter the compound's properties and biological activity profile . Studies have identified various hydroxylation patterns in related compounds, demonstrating the structural diversity possible within this class of natural products [9].
| Hydroxylation Site | Configuration | Structural Role | Biological Impact |
|---|---|---|---|
| C-11 | (S) | Macrolactone formation | Essential for activity |
| C-3 | Variable | Additional polarity | Modified properties |
| C-12 | Variable | Ring size alteration | Altered bioactivity |
The macrolactone ring configuration of Scammonin VIII represents a defining structural feature that determines both the compound's conformational properties and biological activity [3] [5]. This intramolecular ester linkage creates a cyclic structure that constrains the molecular flexibility while maintaining essential conformational freedom for biological function [10] [17].
The macrolactone ring formation occurs through intramolecular esterification between the carboxyl group of jalapinolic acid and a hydroxyl group on the oligosaccharide chain [5] [15]. In Scammonin VIII, this cyclization creates a macrocyclic structure that encompasses both the fatty acid aglycone and portions of the oligosaccharide backbone [3] [10]. The specific ring size and conformation are determined by the precise positioning of the esterification sites and the conformational preferences of the oligosaccharide chain [17].
The ring closure involves the formation of an ester bond between the C-1 carboxyl of jalapinolic acid and the C-3 hydroxyl of the terminal rhamnose residue [5] [10]. This 1,3-ester linkage creates a macrolactone ring that incorporates multiple monosaccharide units and the fatty acid chain into a single cyclic structure [3]. The resulting macrocycle exhibits restricted conformational flexibility compared to the linear precursor while retaining sufficient dynamics for biological activity [17].
The macrolactone configuration influences the compound's three-dimensional structure through conformational constraints imposed by the cyclic arrangement [17] [18]. These constraints affect the spatial positioning of functional groups, the accessibility of binding sites, and the overall molecular shape [18]. Studies have demonstrated that macrolactone ring size and configuration directly correlate with biological activity and target specificity [17].
The ring strain and conformational energy associated with the macrolactone structure contribute to the compound's reactivity and stability [17] [18]. The optimal ring size minimizes unfavorable interactions while maintaining the necessary conformational requirements for biological function [18]. Research has shown that alterations in ring size or configuration can significantly impact the compound's properties and bioactivity [17].
| Structural Feature | Specification |
|---|---|
| Ring Type | Macrolactone |
| Formation Mechanism | Intramolecular esterification |
| Key Linkage | Jalapinolic acid C-1 to rhamnose C-3 |
| Ring Size | Multi-unit incorporation |
| Conformational Impact | Restricted flexibility |
The modified acyl group attachments in Scammonin VIII represent sophisticated structural modifications that significantly enhance the compound's biological activity and physicochemical properties [3] [5]. These acyl modifications involve the esterification of hydroxyl groups on the oligosaccharide chain with specific organic acids, creating a complex pattern of substitution that defines the compound's unique characteristics [10] [19].
Scammonin VIII contains two primary types of acyl modifications: 2-methylbutyric acid and tiglic acid attachments [3] [5]. These modifications occur at specific positions on the oligosaccharide chain and contribute to the compound's lipophilic character and membrane interaction properties [9] [11]. The precise pattern of acylation influences both the conformational properties and the biological activity of the molecule [10].
The 2-methylbutyric acid modification, with the molecular formula C₅H₁₀O₂ and molecular weight of 102.13 Da, represents a branched-chain fatty acid attachment [3] [19]. This modification occurs with (2S) stereochemistry, which is essential for proper biological function [19]. The 2-methylbutyric acid group attaches to hydroxyl positions on the oligosaccharide chain through ester linkage formation, increasing the compound's hydrophobic character [9] [11].
The tiglic acid modification, chemically designated as (E)-2-methylbut-2-enoic acid with molecular formula C₅H₈O₂ and molecular weight of 100.12 Da, introduces unsaturation into the acyl substituents [3] [19]. The (E) configuration of the double bond is crucial for proper biological activity and molecular recognition [19]. This modification contributes to the compound's conformational rigidity while maintaining necessary flexibility for biological function [10].
The specific attachment sites for these acyl modifications follow distinct patterns that reflect the biosynthetic mechanisms and structural requirements [3] [5]. Research has demonstrated that the 2-methylbutyric acid typically attaches to the C-2 position of rhamnose, while tiglic acid modifications occur at the C-4 position of terminal quinovose [10]. These specific attachment patterns are essential for maintaining the compound's biological activity [11].
The acyl modifications influence the compound's pharmacokinetic properties, including absorption, distribution, and metabolism [9] [11]. The increased lipophilicity resulting from acylation enhances membrane permeability and cellular uptake . Additionally, these modifications can affect the compound's stability and resistance to enzymatic degradation [9].
| Acyl Group | Molecular Formula | Molecular Weight (Da) | Attachment Site | Configuration |
|---|---|---|---|---|
| 2-Methylbutyric acid | C₅H₁₀O₂ | 102.13 | Rhamnose C-2 | (2S) |
| Tiglic acid | C₅H₈O₂ | 100.12 | Quinovose C-4 | (E) |
The biosynthetic incorporation of these acyl groups occurs through specific enzymatic processes that demonstrate remarkable regioselectivity and stereoselectivity [19]. The formation of 2-methylbutyric acid derivatives involves the metabolism of isoleucine through deamination and oxidation pathways [19]. Similarly, tiglic acid formation occurs through dehydrogenation of 2-methylbutyric acid, creating the characteristic unsaturated acyl group [19].
The structural complexity resulting from multiple acyl modifications creates unique three-dimensional arrangements that are essential for biological recognition and activity [10] [11]. These modifications contribute to the formation of amphiphilic molecules with balanced hydrophilic and hydrophobic regions [9]. Such molecular architecture is crucial for the compound's ability to interact with biological membranes and target proteins [11].